

Technical Guide: Solubility Profile & Characterization of 3-Bromo-2-hydroxy-6-methylbenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-6-methylbenzaldehyde

CAS No.: 160561-95-5

Cat. No.: B2674246

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Executive Summary & Compound Identity

3-Bromo-2-hydroxy-6-methylbenzaldehyde is a highly functionalized aromatic intermediate frequently utilized in the synthesis of Schiff bases, metal coordination complexes, and targeted protein degraders (PROTACs). Its solubility behavior is non-trivial due to the competing electronic and steric effects of its substituents.

Unlike simple benzaldehydes, this molecule exhibits a "push-pull" solubility mechanism driven by intramolecular hydrogen bonding and steric crowding at the ortho positions. This guide provides a technical analysis of its solubility in organic solvents, supported by thermodynamic principles and experimental protocols for validation.

Compound Snapshot

Property	Detail
Systematic Name	3-Bromo-2-hydroxy-6-methylbenzaldehyde
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol
Physical State	Low-melting solid or viscous orange oil (purity dependent)
Key Functionality	Aldehyde (C1), Hydroxyl (C2), Bromide (C3), Methyl (C6)
Primary Solvation Driver	Intramolecular H-bond (C2-OH[1][2][3][4] ... O=C1)

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural forces at play. It is not merely a sum of its functional groups; the positions dictate the behavior.

The "Pseudo-Macrocycle" Effect (Intramolecular H-Bonding)

The defining feature of 2-hydroxybenzaldehydes (salicylaldehydes) is the strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen.

- Effect: This "locks" the polar groups internally, effectively reducing the molecule's external polarity.
- Result: The compound is more soluble in non-polar or moderately polar solvents (e.g., Dichloromethane, Toluene) than would be expected for a molecule with -OH and -CHO groups. It behaves more lipophilically than its para-hydroxy isomers.

Steric Shielding (The 6-Methyl Factor)

The methyl group at the C6 position is ortho to the aldehyde.

- Effect: It creates significant steric hindrance around the carbonyl carbon, preventing efficient packing in the crystal lattice.
- Result: This disruption of planarity and packing often lowers the melting point (explaining why it is sometimes isolated as an oil) and enhances solubility in organic solvents compared to the unmethylated analog (3-bromo-2-hydroxybenzaldehyde).

Solubility Profile & Solvent Selection Matrix

The following data is synthesized from patent literature (extraction protocols) and structural analog analysis.

Table 1: Solubility Tier List

Solvent Class	Solvents	Solubility Rating	Application Context
Dipolar Aprotic	DMSO, DMF, DMAc	Excellent (>100 mg/mL)	Stock solutions for bioassays; Reaction solvents for nucleophilic substitution.
Chlorinated	Dichloromethane (DCM), Chloroform	Very Good	Standard extraction solvent; Chromatography mobile phase.
Esters/Ethers	Ethyl Acetate, THF, 1,4-Dioxane	Good	Reaction work-up; Intermediate solubility suitable for crystallization.
Alcohols	Methanol, Ethanol, Isopropanol	Moderate (Temp Dependent)	Ideal for Recrystallization. Soluble at reflux, sparingly soluble at .
Hydrocarbons	Hexane, Heptane, Toluene	Poor to Moderate	Anti-solvents; Toluene may dissolve it at high heat due to -stacking.
Aqueous	Water, Brine	Insoluble	Used to crash out the product during work-up.

Expert Insight: The "Oil" vs. "Solid" Dilemma

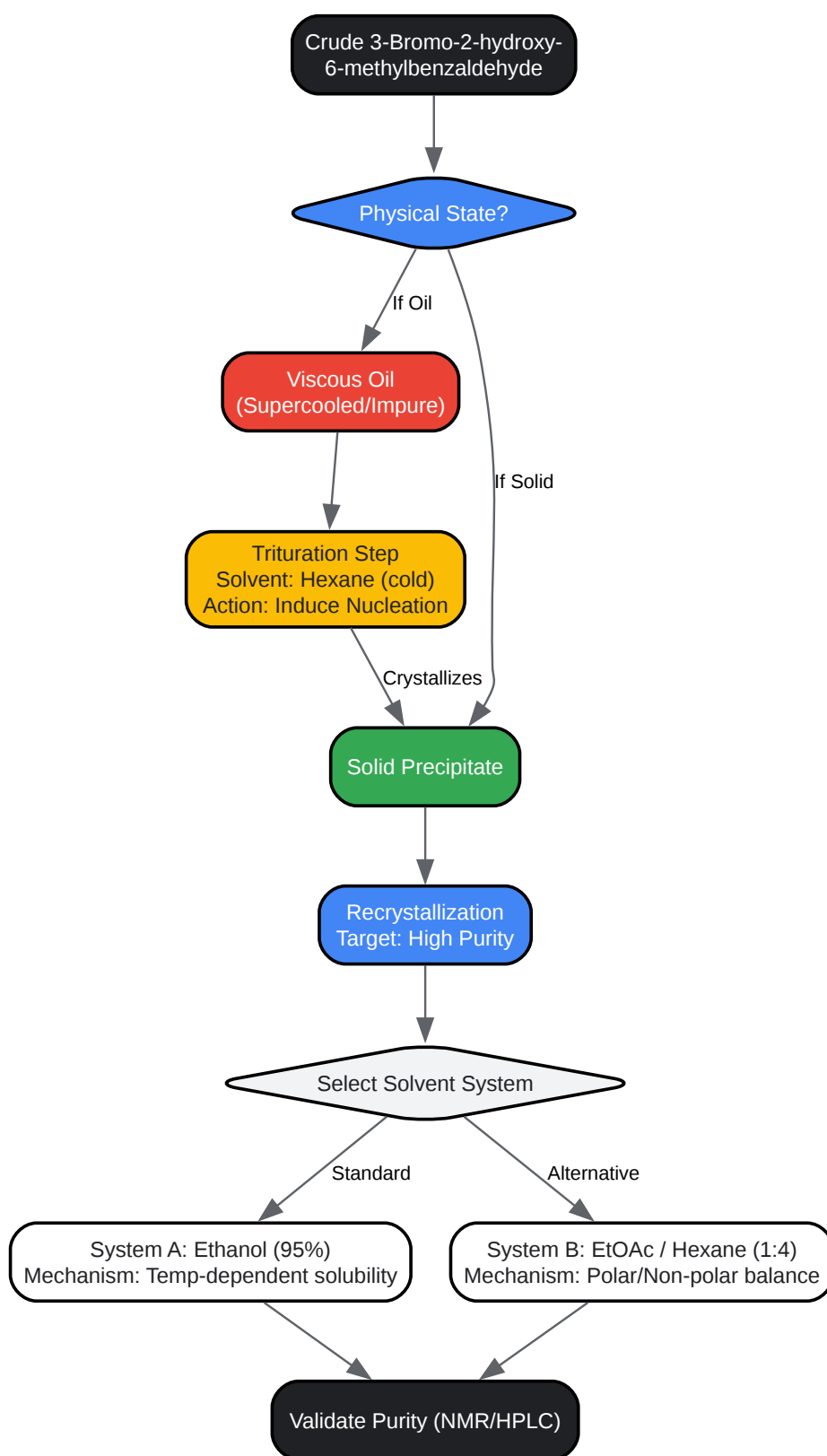
Researchers often report this compound as an "orange oil" after synthesis (see WO2023069720A1). This is frequently a supercooled liquid state caused by impurities

preventing crystallization.

- Correction Strategy: Trituration with cold Hexane or a Hexane/Diethyl Ether mixture is often required to induce crystallization. The high solubility in ether requires careful ratio control (typically 10:1 Hexane:Ether).

Visualization: Purification & Solvent Logic

The following diagram outlines the logical flow for selecting a solvent system for purification, based on the solubility principles described above.



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Figure 1: Decision matrix for handling the physical state and purification of the target compound based on differential solubility.

Experimental Protocols

Since specific mole-fraction solubility tables are rarely published for this specific isomer, the following self-validating protocols are recommended to determine exact solubility for process scale-up.

Protocol A: Visual Polythermal Method (For Recrystallization)

Use this to find the Metastable Zone Width (MSZW).

- Preparation: Weigh 100 mg of **3-Bromo-2-hydroxy-6-methylbenzaldehyde** into a clear glass vial.
- Addition: Add 0.5 mL of solvent (e.g., Ethanol).
- Heating: Heat to reflux (
for EtOH).
 - Observation: If solid remains, add solvent in 0.1 mL increments until dissolved.
- Cooling: Allow the clear solution to cool slowly to room temperature (
) , then to
.
- Validation:
 - Success: Crystals form at
and do not re-dissolve immediately.
 - Failure: Oil forms (oiling out). Corrective Action: Switch to a binary system (e.g., add 10% water to the Ethanol or use EtOAc/Hexane).

Protocol B: Gravimetric Saturation (For Assay Standards)

Use this for analytical standard preparation.

- Saturation: Add excess solid to 5 mL of solvent (e.g., DMSO) in a sealed scintillation vial.
- Equilibration: Sonicate for 15 minutes, then stir at
for 24 hours.
- Filtration: Filter the supernatant through a 0.45
m PTFE syringe filter (nylon may absorb the phenolic compound).
- Quantification:
 - Take a 1.0 mL aliquot of the filtrate.
 - Evaporate solvent under vacuum (or nitrogen stream).
 - Weigh the residue.
 - Calculation: Solubility (

) = Mass of Residue (mg) / Volume (mL).

Thermodynamic Modeling (Van't Hoff Analysis)

For process chemists needing to predict solubility at varying temperatures without running every experiment, use the Van't Hoff approximation.

The relationship between the mole fraction solubility (
)

) and temperature (
)

) is given by:

Experimental Workflow:

- Measure solubility (Protocol B) at three temperatures (e.g., 298 K, 313 K, 323 K).
- Plot

vs.

.
- Interpretation:
 - The slope represents

.
 - A steep slope indicates high temperature sensitivity (ideal for cooling crystallization).
 - For this compound in alcohols, the dissolution is typically endothermic (), meaning solubility increases with heat.

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